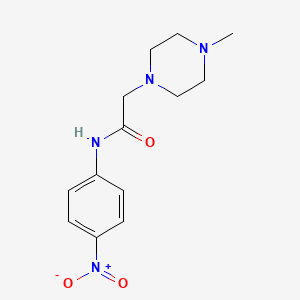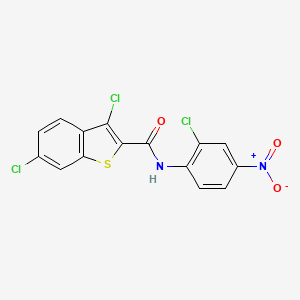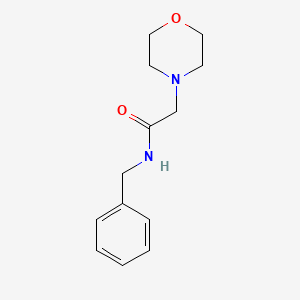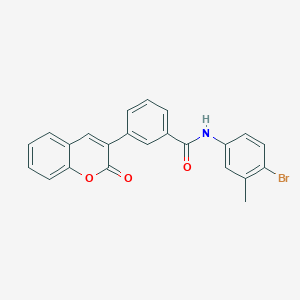
2-(4-methyl-1-piperazinyl)-N-(4-nitrophenyl)acetamide
Übersicht
Beschreibung
2-(4-methyl-1-piperazinyl)-N-(4-nitrophenyl)acetamide, commonly known as MPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPA is a white crystalline powder that belongs to the class of piperazine derivatives and is widely used in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of MPA is not fully understood. However, it has been suggested that MPA may inhibit the activity of enzymes involved in the regulation of neurotransmitters in the brain, such as acetylcholinesterase. This could lead to an increase in the levels of neurotransmitters, which could have potential applications in the treatment of neurological disorders. MPA has also been shown to inhibit the growth of cancer cells, although the mechanism by which it does so is not fully understood.
Biochemical and Physiological Effects:
MPA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the regulation of neurotransmitters in the brain, which could have potential applications in the treatment of neurological disorders. MPA has also been shown to inhibit the growth of cancer cells, although the mechanism by which it does so is not fully understood. Additionally, MPA has been shown to have antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
MPA has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has a wide range of potential applications in the field of medicinal chemistry. However, there are also some limitations to the use of MPA in lab experiments. For example, its mechanism of action is not fully understood, which could limit its potential applications.
Zukünftige Richtungen
There are a number of future directions for research on MPA. One potential direction is to further investigate its potential as an anti-inflammatory agent. Another potential direction is to investigate its potential as an antibacterial agent. Additionally, further research could be conducted to better understand its mechanism of action and potential applications in the treatment of neurological disorders. Finally, research could be conducted to identify potential side effects and limitations of the compound.
Wissenschaftliche Forschungsanwendungen
MPA has been widely used in scientific research for its potential applications in the field of medicinal chemistry. It has been studied for its ability to inhibit the growth of cancer cells and for its potential as an anti-inflammatory agent. MPA has also been studied for its potential as an antibacterial agent, and for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain.
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-15-6-8-16(9-7-15)10-13(18)14-11-2-4-12(5-3-11)17(19)20/h2-5H,6-10H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEAQYWUBKQPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B4135282.png)
![4-[(diphenylacetyl)amino]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B4135288.png)
![2-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4135301.png)
![N-isopropyl-2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4135304.png)
![N-(4-bromo-3-chlorophenyl)-2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4135306.png)

![3-({4-[4-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid](/img/structure/B4135317.png)
![N-(4-iodo-2,6-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4135318.png)
![3-{5-[(3-bromo-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}pyridine](/img/structure/B4135323.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4135331.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4135344.png)
![N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)urea](/img/structure/B4135363.png)